

Miransertib Safety Profile & Management Guide

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Compound Focus: Miransertib

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The table below summarizes the key safety information from the phase 1/2 MOSAIC study, which is the most comprehensive source of safety data for **Miransertib** in its developmental context for overgrowth syndromes [1] [2].

Safety Aspect	Reported Findings
Most Common Drug-Related AEs	Decreased neutrophil count (12.2%), Increased blood insulin (10.2%), Stomatitis (10.2%) [1] [2].
Grade 3+ Drug-Related AEs	One case of deep vein thrombosis (2.0% of participants). No Grade 4 or 5 drug-related AEs were reported [1] [2].
Liver Enzyme Elevation	Not listed among the common adverse events. Laboratory values were reported to have "remained generally stable throughout the study" [1] [2].
Actions for AEs	Protocol permitted dose delays and reductions to manage drug-related toxicity. Once the dose was reduced, re-escalation was not permitted [1].
Overall Tolerability	No drug-related adverse events led to early study discontinuation or death [1] [2].

Frequently Asked Questions

- **Q1: What is the recommended starting dose of Miransertib for chronic conditions like overgrowth syndromes?**
 - **A1:** For conditions like PROS or Proteus syndrome, where long-term treatment is expected, the MOSAIC study used a starting dose of **15 mg/m² orally daily**, with a planned escalation to **25 mg/m² daily** if tolerated [1]. Notably, a separate pharmacodynamic study found that a much lower dose of **5 mg/m²/day** was sufficient to significantly inhibit AKT phosphorylation in affected tissues, suggesting a lower effective dose may be possible for these disorders [3] [4].
- **Q2: Are there any specific monitoring requirements for patients on Miransertib?**
 - **A2:** Based on the clinical trial protocols, standard safety monitoring is recommended. This includes [1] [3]:
 - **Clinical Examinations and Vital Signs**
 - **Regular Laboratory Evaluations:** Complete blood count (CBC) to monitor for neutropenia, and metabolic panels. Although liver enzymes were not a highlighted issue, their monitoring is part of standard clinical practice.
 - **Cardiac Monitoring:** Electrocardiogram (ECG) and echocardiogram.
 - **Disease-Specific Assessments:** As per study protocols, such as imaging or tissue biopsies for pharmacodynamic endpoints.

Experimental Protocol for Safety Monitoring

For researchers designing preclinical or clinical studies, here is a detailed methodology for safety and pharmacodynamic monitoring, synthesized from the cited studies.

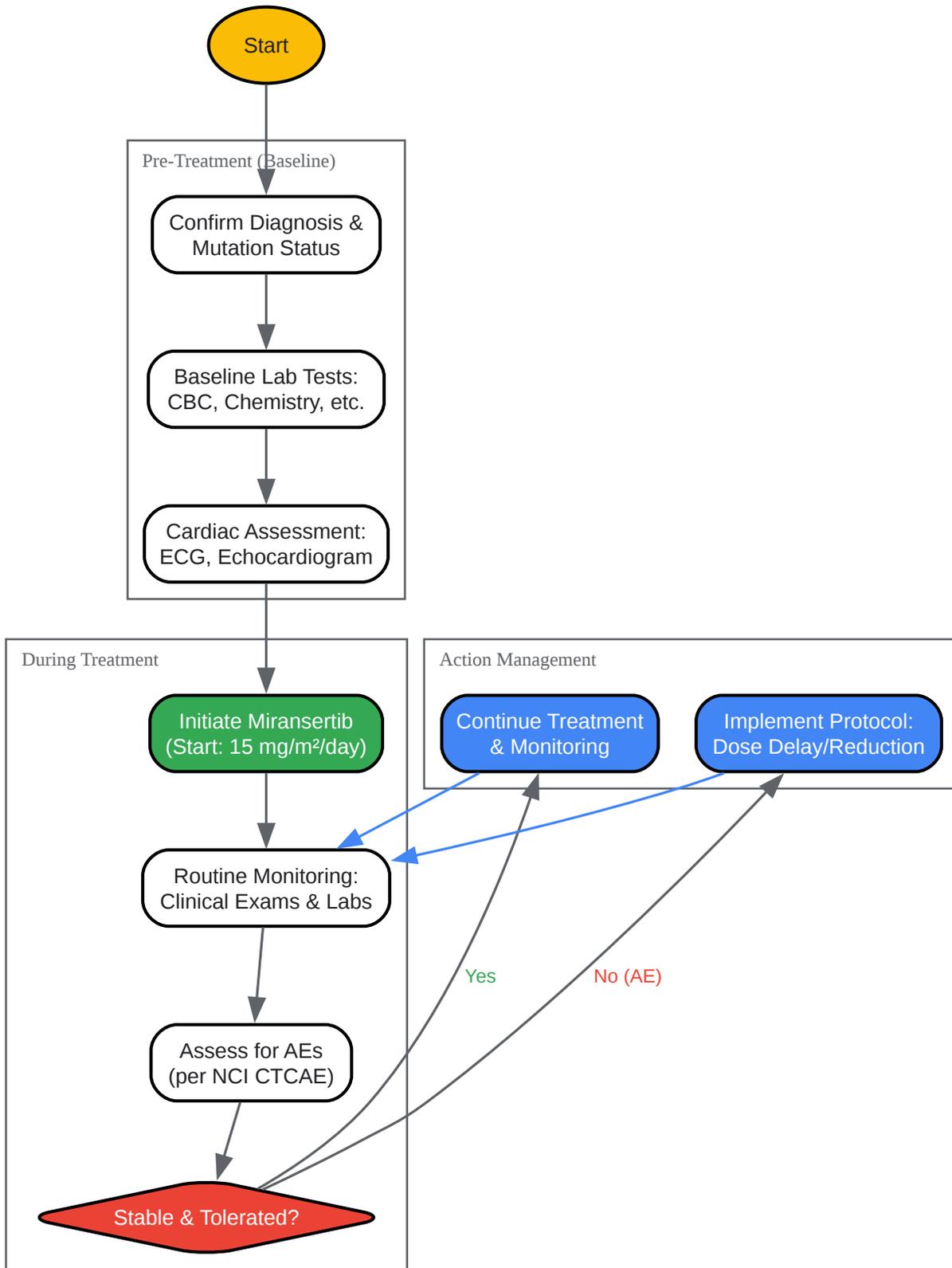
- **Study Design:** Open-label, multicenter trial. Participants ≥ 2 years of age with confirmed diagnosis and mutation [1].
- **Dosing: Miransertib** is administered orally, once daily. The dose is calculated based on body surface area (BSA) and should be re-evaluated at regular intervals due to potential growth in pediatric patients [1].
- **Safety Assessments:**
 - **Data Collection:** Collect all Adverse Events (AEs) and grade them according to NCI CTCAE (Common Terminology Criteria for Adverse Events) guidelines [3].
 - **Schedule:** Perform clinical examinations, laboratory tests (hematology and clinical chemistry), and ECGs at screening, at defined cycles during treatment, and at the end of treatment [1] [3].
 - **Dose Modification Rules:** Predefine rules for dose delays and reductions based on toxicity grades. In the MOSAIC study, a dose could be reduced for clinically significant drug-related toxicity, with no re-escalation permitted thereafter [1].

- **Pharmacodynamic Assessment (Optional):**

- **Objective:** To confirm target engagement in affected tissues.
- **Method:** Perform punch biopsies (e.g., 3mm) from affected tissue before treatment and after several cycles (e.g., Cycle 1 Day 15 and Cycle 4 Day 1) [3] [4].
- **Analysis:** Analyze tissue samples via Western blot to measure changes in phosphorylated AKT (pAKT) levels compared to baseline and total AKT. A reduction of pAKT by 50% or more is considered a significant pharmacodynamic effect [3] [4].

Safety Monitoring and Management Workflow

The following diagram illustrates the key monitoring points and management actions for patients or subjects receiving **Miransertib**, based on the clinical trial protocols.



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The key takeaway is that while vigilant monitoring is essential in any drug development program, the current clinical data does not signal liver enzyme elevation as a primary concern for **Miransertib**. Your safety protocols should be comprehensive but can focus more prominently on managing hematological and metabolic parameters.

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